2-Ethoxy-3-isopropoxypyridine
Overview
Description
2-Ethoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The IUPAC name for this compound is 2-ethoxy-3-propan-2-yloxypyridine .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3-isopropoxypyridine is1S/C10H15NO2/c1-4-12-10-9 (13-8 (2)3)6-5-7-11-10/h5-8H,4H2,1-3H3
. The Canonical SMILES for this compound is CCOC1=C (C=CC=N1)OC (C)C
. Physical And Chemical Properties Analysis
2-Ethoxy-3-isopropoxypyridine has a molecular weight of 181.23 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 181.110278721 g/mol . The topological polar surface area is 31.4 Ų , and it has 13 heavy atoms .Scientific Research Applications
Use in Chemical Synthesis
Application : 2-Ethoxy-3-isopropoxypyridine is a chemical compound used in the synthesis of various other compounds .
Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in chemical synthesis would also depend on the specific reactions being carried out .
Use in Biological Research
Application : A Schiff base derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid has been synthesized . While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity.
Methods : The Schiff base was synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. Metal complexes of the Schiff base were prepared from nitrate/chloride salts of Ni(II), Co(II) Cu(II) and Zn(II) in an alcoholic medium .
Results : The complexes were found to be non-electrolytes in dimethyl sulfoxide solvent (DMSO). The chemical structures of the Schiff-base ligand and its metal complexes were confirmed by various spectroscopic studies .
Use in Surfactant Research
Application : 2-Ethoxy-3-isopropoxypyridine could potentially be used in the development of surfactants .
Methods : The paper suggests that sequenced propoxylation and ethoxylation could yield an innovative amphiphilic structure, which exhibits unique interfacial activity .
Results : The results of this research are not explicitly mentioned in the snippet .
Use in Material Science
Application : 2-Ethoxy-3-isopropoxypyridine is used in the production of various materials .
Methods : The specific methods of application or experimental procedures would depend on the particular material being produced. Unfortunately, the exact technical details or parameters are not provided .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in material science would also depend on the specific materials being produced .
Use in Herbal Medicine
Application : While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity with other compounds used in herbal medicine .
Methods : The specific methods of application or experimental procedures would depend on the particular herbal medicine being produced .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in herbal medicine would also depend on the specific medicines being produced .
Use in Organic Chemistry
Application : 2-Ethoxy-3-isopropoxypyridine has been used in the study of the reactivity of dienamines towards conjugated nitroolefins .
Methods : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in organic chemistry would also depend on the specific reactions being carried out .
Use in Chemical Production
Application : 2-Ethoxy-3-isopropoxypyridine is used in the production of various chemicals .
Methods : The specific methods of application or experimental procedures would depend on the particular chemical being produced .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in chemical production would also depend on the specific chemicals being produced .
Use in Cancer Treatment
Application : While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity with other compounds used in cancer treatment .
Methods : The specific methods of application or experimental procedures would depend on the particular cancer treatment being produced .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in cancer treatment would also depend on the specific treatments being produced .
Use in Organic Chemistry
Application : 2-Ethoxy-3-isopropoxypyridine has been used in the study of the reactivity of dienamines towards conjugated nitroolefins .
Methods : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in organic chemistry would also depend on the specific reactions being carried out .
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-12-10-9(13-8(2)3)6-5-7-11-10/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXZQKEFVBOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716548 | |
Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-isopropoxypyridine | |
CAS RN |
1330750-22-5 | |
Record name | Pyridine, 2-ethoxy-3-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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